molecular formula C19H24O3 B12647568 1,3-Bis(2,-dimethylphenoxy)propan-2-ol CAS No. 85567-60-8

1,3-Bis(2,-dimethylphenoxy)propan-2-ol

Katalognummer: B12647568
CAS-Nummer: 85567-60-8
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: XDZJQSLWUBSVMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2,-dimethylphenoxy)propan-2-ol is an organic compound with the molecular formula C19H24O3 and a molecular weight of 300.392 g/mol . This compound is characterized by the presence of two dimethylphenoxy groups attached to a propan-2-ol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,-dimethylphenoxy)propan-2-ol typically involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2,-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2,-dimethylphenoxy)propan-2-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(2,-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of dimethyl groups.

    1,3-Bis(2-hydroxyphenoxy)propan-2-ol: Contains hydroxy groups instead of dimethyl groups.

    1,3-Bis(2-ethylphenoxy)propan-2-ol: Contains ethyl groups instead of dimethyl groups.

Uniqueness

1,3-Bis(2,-dimethylphenoxy)propan-2-ol is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

85567-60-8

Molekularformel

C19H24O3

Molekulargewicht

300.4 g/mol

IUPAC-Name

1,3-bis(2,3-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C19H24O3/c1-13-7-5-9-18(15(13)3)21-11-17(20)12-22-19-10-6-8-14(2)16(19)4/h5-10,17,20H,11-12H2,1-4H3

InChI-Schlüssel

XDZJQSLWUBSVMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OCC(COC2=CC=CC(=C2C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.